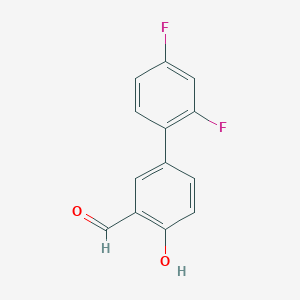4-(2,4-Difluorophenyl)-2-formylphenol
CAS No.: 114937-29-0
Cat. No.: VC11688175
Molecular Formula: C13H8F2O2
Molecular Weight: 234.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 114937-29-0 |
|---|---|
| Molecular Formula | C13H8F2O2 |
| Molecular Weight | 234.20 g/mol |
| IUPAC Name | 5-(2,4-difluorophenyl)-2-hydroxybenzaldehyde |
| Standard InChI | InChI=1S/C13H8F2O2/c14-10-2-3-11(12(15)6-10)8-1-4-13(17)9(5-8)7-16/h1-7,17H |
| Standard InChI Key | QPNOPMDDTQEIIG-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)C=O)O |
| Canonical SMILES | C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)C=O)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a biphenyl backbone where a 2,4-difluorophenyl group is attached to the para position of a phenolic ring. The phenol ring itself is substituted with a formyl (-CHO) group at the ortho position, creating a planar structure conducive to π-π interactions. The fluorine atoms at the 2- and 4-positions of the adjacent phenyl ring introduce steric and electronic effects that influence reactivity and intermolecular interactions.
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 5-(2,4-Difluorophenyl)-2-hydroxybenzaldehyde | |
| SMILES | C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)C=O)O | |
| InChIKey | QPNOPMDDTQEIIG-UHFFFAOYSA-N | |
| Molecular Formula | ||
| Molecular Weight | 234.20 g/mol |
Spectroscopic Characteristics
While experimental spectroscopic data for 4-(2,4-difluorophenyl)-2-formylphenol remains limited in public databases, analogues provide insight. The formyl group typically exhibits a strong infrared (IR) absorption band near 1700 cm for the carbonyl stretch . Nuclear magnetic resonance (NMR) spectroscopy would reveal distinct signals:
-
NMR: A singlet near δ 9.8–10.0 ppm for the formyl proton, aromatic protons in the δ 6.5–8.0 ppm range, and a broad peak for the phenolic -OH around δ 5.0–6.0 ppm .
-
NMR: Two distinct signals corresponding to the fluorine atoms at the 2- and 4-positions, with chemical shifts influenced by electron-withdrawing effects .
Synthesis and Optimization Strategies
Primary Synthetic Routes
The synthesis of 4-(2,4-difluorophenyl)-2-formylphenol typically involves a multi-step approach:
-
Biphenyl Formation: Suzuki-Miyaura coupling between a boronic acid derivative and a halogenated phenol precursor establishes the biphenyl framework. For example, 4-bromo-2-formylphenol reacts with 2,4-difluorophenylboronic acid under palladium catalysis.
-
Functional Group Manipulation: Subsequent formylation or oxidation steps introduce the aldehyde group. In some protocols, a methyl group is oxidized to a formyl moiety using reagents like manganese dioxide .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh), NaCO, DME/HO, 80°C | 65–75% | |
| Formylation | MnO, CHCl, reflux | 82% |
Challenges and Optimizations
-
Regioselectivity: Competing coupling sites on the phenol ring necessitate careful control of reaction stoichiometry and temperature .
-
Functional Group Compatibility: The phenolic -OH group requires protection (e.g., as a silyl ether) during metal-catalyzed steps to prevent side reactions .
Applications in Pharmaceutical Chemistry
Table 3: Biological Activity of Analogues
Material Science Applications
The compound’s rigid biphenyl structure and fluorine content make it a candidate for liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs), where thermal stability and electron mobility are critical.
Future Directions and Research Gaps
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume